Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate
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Overview
Description
Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate is a chemical compound with the molecular formula C7H12N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, in the presence of a dehydrating agent . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted tetrahydropyridine derivatives .
Scientific Research Applications
Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may interact with muscarinic and nicotinic acetylcholine receptors, affecting neurotransmission and cellular responses .
Comparison with Similar Compounds
Similar Compounds
6-methyl-2,3,4,5-tetrahydropyridine: Another tetrahydropyridine derivative with similar structural features.
Ethyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate: An ethyl ester analog with comparable chemical properties.
Uniqueness
Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
158832-44-1 |
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Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-11-7(10)5-2-3-9-6(8)4-5/h5H,2-4H2,1H3,(H2,8,9) |
InChI Key |
OJJLAGJYIDOTFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN=C(C1)N |
Origin of Product |
United States |
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